Cas no 18698-99-2 (2-(2-cyanophenyl)acetic acid)

2-(2-cyanophenyl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-Cyanophenyl)acetic acid
- 2-Cyanophenylacetic Acid
- (2-Cyanophenyl)Acetic Acid
- 2-Cyanobenzeneacetic acid
- 2-cyano-Benzeneacetic acid
- Benzeneacetic acid,2-cyano-
- (o-Cyanophenyl)acetic acid
- (2-Cyano-phenyl)-acetic acid
- Benzeneacetic acid, 2-cyano-
- 698C992
- (2-Cyano-phenyl)-aceticacid
- o-Cyanophenylacetic acid
- KSC493A5T
- QLHZKPQKYARBGT-UHFFFAOYSA-N
- SBB087506
- CL8757
- A4137
- (2-Cyanophenyl)acetic acid, AldrichCPR
- AC-28490
- AC-907/34120043
- 2-(Cyanophenyl)acetic acid
- NS00026112
- 2-(2-cyanophenyl)aceticacid
- J-500727
- FT-0600186
- EINECS 242-510-8
- CS-W005104
- DTXSID30171959
- SCHEMBL3974171
- UNII-JV82PCF67H
- SY013014
- MFCD01646238
- AKOS005257280
- FS-3472
- 18698-99-2
- AM83034
- JV82PCF67H
- DB-006098
- 2-(2-cyanophenyl)acetic acid
-
- MDL: MFCD01646238
- Inchi: 1S/C9H7NO2/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5H2,(H,11,12)
- InChI Key: QLHZKPQKYARBGT-UHFFFAOYSA-N
- SMILES: O([H])C(C([H])([H])C1=C([H])C([H])=C([H])C([H])=C1C#N)=O
Computed Properties
- Exact Mass: 161.04800
- Monoisotopic Mass: 161.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 61.1
Experimental Properties
- Density: 1.26
- Melting Point: 122-123 ºC
- Boiling Point: 334.4°C at 760 mmHg
- Flash Point: 156 ºC
- PSA: 61.09000
- LogP: 1.18538
2-(2-cyanophenyl)acetic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazard Category Code: 22-36
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,Room Temperature
2-(2-cyanophenyl)acetic acid Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-(2-cyanophenyl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A122548-10g |
2-(2-Cyanophenyl)acetic acid |
18698-99-2 | 97% | 10g |
$45.0 | 2024-07-21 | |
Chemenu | CM250720-25g |
2-(2-Cyanophenyl)acetic acid |
18698-99-2 | 95+% | 25g |
$204 | 2022-06-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062615-100g |
2-(2-Cyanophenyl)acetic acid |
18698-99-2 | 98% | 100g |
¥5259 | 2023-04-15 | |
eNovation Chemicals LLC | K13484-25g |
2-(2-cyanophenyl)acetic acid |
18698-99-2 | 95% | 25g |
$720 | 2024-05-23 | |
eNovation Chemicals LLC | Y0993746-100g |
2-(2-Cyanophenyl)acetic acid |
18698-99-2 | 95% | 100g |
$555 | 2024-08-02 | |
abcr | AB286944-1g |
(2-Cyanophenyl)acetic acid, 95%; . |
18698-99-2 | 95% | 1g |
€84.90 | 2023-09-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C824578-5g |
2-Cyanophenylacetic Acid |
18698-99-2 | 98% | 5g |
¥257.40 | 2022-09-02 | |
TRC | C990365-1g |
2-(2-Cyanophenyl)acetic Acid |
18698-99-2 | 1g |
$ 60.00 | 2022-06-06 | ||
Ambeed | A122548-1g |
2-(2-Cyanophenyl)acetic acid |
18698-99-2 | 97% | 1g |
$12.0 | 2025-02-27 | |
Ambeed | A122548-250g |
2-(2-Cyanophenyl)acetic acid |
18698-99-2 | 97% | 250g |
$2246.00 | 2022-03-01 |
2-(2-cyanophenyl)acetic acid Related Literature
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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7. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
Additional information on 2-(2-cyanophenyl)acetic acid
Introduction to 2-(2-cyanophenyl)acetic acid (CAS No. 18698-99-2) and Its Recent Applications in Chemical Biology
2-(2-cyanophenyl)acetic acid, identified by the Chemical Abstracts Service registry number 18698-99-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural motif—a cyanophenyl group attached to an acetic acid moiety—has emerged as a versatile scaffold for the development of novel bioactive molecules. The 2-cyanophenyl substituent introduces a strong electron-withdrawing effect, which can modulate the reactivity and binding properties of the molecule, making it particularly valuable in medicinal chemistry.
The acetic acid component of this compound provides a carboxylic acid functional group, which is widely recognized for its role in biological interactions. Carboxylic acids are known to participate in hydrogen bonding, a critical factor in the design of enzyme inhibitors and receptor ligands. The combination of these features makes 2-(2-cyanophenyl)acetic acid a promising candidate for further exploration in drug discovery and molecular recognition.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various biological pathways. 2-(2-cyanophenyl)acetic acid has been investigated as a potential lead compound in several therapeutic areas, including inflammation, pain management, and neurodegenerative diseases. Its structural framework allows for modifications that can enhance its pharmacological properties, such as solubility, bioavailability, and target specificity.
One of the most compelling aspects of 2-(2-cyanophenyl)acetic acid is its ability to serve as a precursor for more complex derivatives. Researchers have leveraged this compound to synthesize analogs with improved binding affinities and selectivity. For instance, studies have demonstrated that derivatives of this scaffold can interact with specific enzymes and receptors involved in metabolic disorders. These findings highlight the compound's potential as a building block for next-generation therapeutics.
The 2-cyanophenyl group is particularly noteworthy due to its influence on the electronic properties of the molecule. The cyano moiety exerts a significant electron-withdrawing effect, which can enhance the reactivity of adjacent functional groups. This feature has been exploited in designing molecules that require precise control over their interactions with biological targets. Additionally, the cyanophenyl ring can participate in π-stacking interactions, further contributing to the compound's binding affinity and stability.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2-(2-cyanophenyl)acetic acid for biological activity. Molecular docking studies have identified promising derivatives that exhibit high affinity for target proteins implicated in diseases such as cancer and autoimmune disorders. These computational approaches have accelerated the drug discovery process by allowing researchers to predict the binding modes and efficacy of new compounds before conducting expensive experimental trials.
The acetic acid moiety also plays a crucial role in determining the metabolic fate of 2-(2-cyanophenyl)acetic acid derivatives. Carboxylic acids are commonly metabolized through oxidative or conjugative pathways, which can influence their pharmacokinetics. Understanding these metabolic pathways is essential for optimizing drug candidates to ensure they exhibit favorable half-lives and minimal side effects. Researchers have utilized this knowledge to design prodrugs or metabolically stable analogs that maintain efficacy while reducing toxicity.
In conclusion, 2-(2-cyanophenyl)acetic acid (CAS No. 18698-99-2) represents a significant advancement in the field of chemical biology and pharmaceutical research. Its unique structural features—particularly the 2-cyanophenyl and acetic acid components—make it a valuable scaffold for developing novel bioactive molecules. The compound's potential applications in treating various diseases, coupled with recent innovations in drug discovery methodologies, position it as a cornerstone of modern medicinal chemistry.
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